molecular formula C18H19ClN2O3S B10880248 [4-(Benzylsulfonyl)piperazin-1-yl](2-chlorophenyl)methanone

[4-(Benzylsulfonyl)piperazin-1-yl](2-chlorophenyl)methanone

Cat. No.: B10880248
M. Wt: 378.9 g/mol
InChI Key: FWQNDIJHVAJSHZ-UHFFFAOYSA-N
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Description

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: is unique due to its specific structural features and the presence of both benzylsulfonyl and chlorophenyl groups. These groups contribute to its distinct chemical and biological properties, setting it apart from other piperazine derivatives.

Properties

Molecular Formula

C18H19ClN2O3S

Molecular Weight

378.9 g/mol

IUPAC Name

(4-benzylsulfonylpiperazin-1-yl)-(2-chlorophenyl)methanone

InChI

InChI=1S/C18H19ClN2O3S/c19-17-9-5-4-8-16(17)18(22)20-10-12-21(13-11-20)25(23,24)14-15-6-2-1-3-7-15/h1-9H,10-14H2

InChI Key

FWQNDIJHVAJSHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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